4-Fluorobiphenyl-2-acetic acid
Description
Significance as a Biphenyl (B1667301) Carboxylic Acid Scaffold in Chemical Synthesis Research
The biphenyl carboxylic acid structure is a foundational scaffold in the field of synthetic organic chemistry. ajgreenchem.com These scaffolds are crucial intermediates and building blocks for creating a wide array of more complex molecules. rsc.orgajgreenchem.com The versatility of the biphenyl structure allows it to be a component in the synthesis of pharmaceuticals, agricultural products, and even the fluorescent layers used in organic light-emitting diodes (OLEDs). rsc.orgajgreenchem.com
The carboxylic acid group is a vital functional group in its own right, playing a significant role in the biochemistry of living organisms and in the design of new drugs. ajgreenchem.com The combination of the rigid biphenyl core with the functional carboxylic acid group provides a versatile platform for creating new chemical entities with specific desired properties. rsc.orgajgreenchem.com Synthetic approaches often utilize modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the biphenyl core from various substituted boronic acids and aryl halides. ajgreenchem.com
Historical Trajectory of Academic Inquiry into Fluorinated Biphenyls
The academic investigation into biphenyl derivatives dates back over a century and a half. rsc.org Early research focused on the fundamental synthesis and reactions of the basic biphenyl structure. rsc.org The study of halogenated biphenyls, particularly polychlorinated biphenyls (PCBs), grew significantly throughout the 20th century. nih.govwikipedia.org Initially valued for their chemical stability and utility as coolants and insulators, research later shifted to their environmental and health impacts due to their persistence. wikipedia.orgepa.gov
The introduction of fluorine into the biphenyl structure represents a more modern area of inquiry. The first form of what would be known as per- and polyfluoroalkyl substances (PFAS) was discovered in 1934. manufacturingdive.com The unique properties conferred by the carbon-fluorine bond, such as high thermal stability and altered electronic characteristics, drove interest in creating and studying fluorinated analogs of known organic compounds. nih.govnih.gov This historical path from simple biphenyls to chlorinated variants and now to specifically fluorinated structures like 4-Fluorobiphenyl-2-acetic acid reflects the evolving priorities and capabilities of chemical research. rsc.orgnih.govmanufacturingdive.com
Contemporary Research Paradigms and Methodological Evolution
Modern research into fluorinated biphenyls leverages advanced synthetic methodologies to create these molecules with high precision. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Meyers couplings, are prominent methods for synthesizing the biphenyl core. rsc.orggoogle.com For instance, a common strategy involves reacting an aryl halide, like 4-bromo-2-fluorobiphenyl, with a suitable coupling partner. google.comchemicalbook.com
Current investigations are heavily focused on the application of these compounds. Fluorinated biphenyls are explored for their potential use in developing materials like liquid crystal displays (LCDs), organic semiconductors, and polymers due to their rigidity and chemical stability. rsc.org In medicinal chemistry, the strategic incorporation of fluorine is a common tactic to enhance the metabolic stability of potential drug molecules. nih.govnih.gov The strong carbon-fluorine bond can prevent metabolic breakdown at that position, a desirable trait in drug design. nih.gov Research also explores how fluorine substitution impacts biological activity and physical properties like lipophilicity and acidity. nih.gov
Rationale for Continued Investigation into Structure-Function Relationships within this Chemical Class
The continued investigation into the structure-function relationships of fluorinated biphenyls is driven by the significant and often hard-to-predict effects of fluorine substitution. nih.gov The inclusion of fluorine in a molecule can alter its biological activity, conformational preferences, and physicochemical properties such as acidity (pKa) and lipophilicity. nih.govresearchgate.net
For example, studies have shown that the position and number of fluorine atoms on a biphenyl ring can dramatically influence a compound's potency and selectivity in biological systems. nih.gov Research has demonstrated that double fluorination can significantly improve the inhibitory activity of certain compounds compared to their single-fluorine counterparts. nih.gov Understanding these nuanced relationships is critical for rational drug design and the development of new materials. By systematically studying compounds like this compound, researchers can build predictive models that link specific structural features to desired functions, accelerating the discovery of new and improved chemical products. nih.govresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| 4-Fluorobiphenyl (B1198766) | C₁₂H₉F | 172.20 | 324-74-3 | 74-76 |
| 4-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 405-50-5 | 81-83 sigmaaldrich.com |
| 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid | C₁₄H₁₁FO₂ | 230.23 | 5001-96-7 | N/A |
| 4-Bromo-2-fluorobiphenyl | C₁₂H₈BrF | 251.09 | 41604-19-7 | 39-41 chemicalbook.com |
Note: Data sourced from various chemical databases and literature. chemicalbook.comsigmaaldrich.comnih.govnih.gov "N/A" indicates data not available in the consulted sources.
Structure
3D Structure
Properties
Molecular Formula |
C14H11FO2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-(5-fluoro-2-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H11FO2/c15-12-6-7-13(10-4-2-1-3-5-10)11(8-12)9-14(16)17/h1-8H,9H2,(H,16,17) |
InChI Key |
OKXFJPHAKNTYMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)F)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of the 4 Fluorobiphenyl 2 Acetic Acid Scaffold
Retrosynthetic Analysis and Strategic Disconnections for the Biphenyl (B1667301) Core
The primary challenge in synthesizing 4-Fluorobiphenyl-2-acetic acid lies in the construction of the substituted biphenyl core. A retrosynthetic analysis reveals that the most logical disconnection is the carbon-carbon single bond connecting the two aromatic rings. This bond is typically formed in the forward synthesis using a cross-coupling reaction.
This disconnection strategy leads to two key synthons: a derivative of 2-halophenylacetic acid (or a suitable precursor) and a 4-fluorophenyl organometallic reagent. A common approach involves using a (2-bromophenyl)acetic acid derivative and a 4-fluorophenylboronic acid, which are ideal partners for a Suzuki-Miyaura cross-coupling reaction. An alternative disconnection could involve a 2-halobiphenyl precursor which is then functionalized to introduce the acetic acid moiety. For instance, a precursor like 2'-bromo-4-fluorobiphenyl-2-carbaldehyde could be synthesized and then homologated to the target acetic acid.
Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Formation
Palladium-catalyzed cross-coupling reactions are the cornerstone for the formation of biaryl linkages and are central to the synthesis of this compound and its analogs.
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for constructing C(sp²)-C(sp²) bonds. youtube.com It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The synthesis of sterically hindered biphenyls, such as those with substitution at the 2-position, requires careful optimization of reaction conditions, particularly the choice of ligand and base.
Bulky and electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective in promoting the cross-coupling of sterically hindered substrates. These ligands facilitate the crucial reductive elimination step in the catalytic cycle. The choice of base is also critical, with common bases including potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). The solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane with water, also plays a significant role in the reaction's efficiency. numberanalytics.com For example, studies on the synthesis of fluorinated biphenyl derivatives have demonstrated the efficacy of palladium nanoparticles supported on various materials as recyclable catalysts in aqueous media. ucla.edu
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 1-Bromo-2-iodobenzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 95 | |
| 2 | 2-Bromotoluene | 4-Fluorophenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 88 | |
| 3 | 2-Bromoanisole | 4-Fluorophenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 90 | 92 | |
| 4 | 1-Bromo-2-nitrobenzene | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 78 |
This table presents representative conditions for Suzuki-Miyaura couplings of related ortho-substituted aryl halides, illustrating typical catalyst systems, bases, and solvents.
While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions can also be employed for the synthesis of the biphenyl scaffold.
The Heck reaction involves the coupling of an aryl halide with an alkene. libretexts.org For the synthesis of a 2-biphenylacetic acid derivative, this could involve the reaction of a 2-halo-biphenyl with an acrylate, followed by reduction. The regioselectivity of the Heck reaction can be a challenge, but intramolecular versions have been used effectively to form cyclic structures which can be later modified. libretexts.org
The Sonogashira coupling , which joins an aryl halide with a terminal alkyne, could be used to introduce a two-carbon chain that can be subsequently converted to an acetic acid group.
The Negishi coupling utilizes an organozinc reagent, which is prepared from the corresponding aryl halide. wikipedia.org This reaction is known for its high functional group tolerance and can be particularly useful for complex substrates. wikipedia.orgorganic-chemistry.org The coupling of a 2-halophenylacetic acid derivative (as its zinc salt) with a 4-fluorophenyl halide is a feasible, though less common, approach. The choice of ligand is also crucial in Negishi couplings to avoid side reactions and ensure high yields. nih.govresearchgate.net
Regioselective Functionalization of the Acetic Acid Moiety
The carboxylic acid group of this compound is a versatile handle for further chemical transformations. Standard functional group interconversions can be applied to generate a variety of derivatives.
Esterification can be achieved through Fischer esterification, where the acid is heated with an alcohol in the presence of a strong acid catalyst like sulfuric acid. researchgate.net The use of an excess of the alcohol drives the equilibrium towards the ester product. acs.org For more sensitive substrates or sterically hindered alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used. scielo.br
Amidation to form amides is readily accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride reacts readily with primary or secondary amines to yield the corresponding amide. nih.gov Alternatively, a wide range of peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), can facilitate the direct coupling of the carboxylic acid with an amine under mild conditions. nih.gov This method is particularly useful for synthesizing libraries of amide derivatives for structure-activity relationship studies. nih.govnih.gov For instance, various amide derivatives of the closely related Flurbiprofen (B1673479) have been synthesized using EDC/HOBt coupling with different amines, yielding products in good yields (typically around 60%). nih.gov
| Entry | Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) | Ref |
| 1 | 2-Amino-3-chloropyridine | EDC/HOBt | MeCN | 72 | 60 | nih.gov |
| 2 | 2-Amino-3-bromopyridine | EDC/HOBt | MeCN | 72 | 60 | nih.gov |
| 3 | Glycine (B1666218) methyl ester HCl | DCC/Et₃N | CH₂Cl₂ | 24 | ~70 | scielo.br |
| 4 | Various substituted anilines | CDI/Et₃N | MeCN | 8-10 | 50-70 | researchgate.net |
This table shows examples of amide synthesis from the related compound Flurbiprofen, demonstrating common coupling reagents and conditions.
Enantioselective Synthesis of Chiral Analogs (if applicable to the specific compound or its close derivatives)
While this compound is itself achiral, its close structural analog, Flurbiprofen ((±)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), is a chiral molecule where the (S)-enantiomer possesses the desired pharmacological activity. The principles of enantioselective synthesis applied to Flurbiprofen are therefore highly relevant.
The creation of the chiral center in 2-arylpropanoic acids like (S)-Flurbiprofen can be achieved through various asymmetric catalytic methods. One prominent strategy is the asymmetric hydrogenation of a corresponding α,β-unsaturated acid or ester precursor. This reaction often employs chiral rhodium or ruthenium catalysts bearing chiral phosphine ligands. nih.govyoutube.com The geometry of the chiral ligand directs the hydrogen addition to one face of the double bond, leading to the preferential formation of one enantiomer.
Another powerful approach involves the use of chiral auxiliaries . nih.gov In this method, a prochiral starting material, such as a phenylacetic acid derivative, is attached to a chiral molecule (the auxiliary). The auxiliary then directs a subsequent alkylation reaction (in this case, methylation to form the propanoic acid side chain) to occur stereoselectively. After the chiral center is established, the auxiliary is cleaved to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used for the asymmetric synthesis of profens like (S)-Ibuprofen. nih.govresearchgate.net
More recently, methods involving the direct asymmetric carbonylation of α-chloroalkyl arenes have been developed, providing a route to chiral carboxylic acids and their derivatives with high enantioselectivity under mild conditions. acs.org
Chiral Auxiliary-Mediated Approaches
The synthesis of enantiomerically pure this compound, particularly the (S)-enantiomer, is of significant interest due to its differential biological activity. Chiral auxiliary-mediated synthesis represents a classical and effective strategy to control stereochemistry during the formation of the chiral center. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to the prochiral substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on a specific face of the molecule, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product and is ideally recovered for reuse.
Several types of chiral auxiliaries have been effectively employed in the asymmetric synthesis of profen drugs and related structures. While direct examples for this compound can be extrapolated from these systems, the principles remain broadly applicable.
Oxazolidinones: Evans' oxazolidinone auxiliaries are widely used for stereoselective reactions, including the alkylation of enolates. nih.gov The N-acylated oxazolidinone, derived from this compound, can be deprotonated to form a rigid chelated Z-enolate. The chiral auxiliary shields one face of the enolate, forcing an incoming electrophile (e.g., a methyl halide) to attack from the less hindered face, thereby establishing the desired stereocenter with high diastereoselectivity. Subsequent mild hydrolysis or alcoholysis removes the auxiliary, furnishing the chiral acid. nih.govmdpi.com
Pseudoephedrine and Pseudoephenamine: Amides derived from pseudoephedrine and its analogue, pseudoephenamine, serve as practical chiral auxiliaries for the asymmetric alkylation of α-substituted carboxylic acids. nih.govnih.gov The amide is formed between this compound and the chiral amine. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a stable lithium enolate. The chiral framework of the auxiliary directs the subsequent alkylation step. A key advantage of pseudoephenamine is its ready crystallinity and the sharp, well-defined signals it provides in NMR spectra, which facilitates the monitoring of diastereoselectivity. nih.gov Furthermore, it is not subject to the same regulatory restrictions as pseudoephedrine. nih.gov Cleavage of the auxiliary to release the chiral acid can be achieved under acidic or basic conditions. nih.gov
(S)-Lactic Acid Amides: Another approach involves the stereoselective esterification of the racemic acid with amides derived from (S)-lactic acid. doi.org This method proceeds via a dynamic kinetic resolution, where the less favored diastereomeric ester can epimerize under the reaction conditions, leading to a higher yield of the desired diastereomer than would be possible in a classical kinetic resolution. doi.org
The effectiveness of these methods is typically high, often achieving excellent diastereomeric excesses, which translate to high enantiomeric excesses in the final product after auxiliary removal.
Green Chemistry Principles and Sustainable Synthesis Route Development
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. jddhs.com This involves designing chemical processes that are safer, more efficient, and produce less waste. google.comnih.govprimescholars.com The synthesis of this compound provides a relevant case study for the application of these principles.
Solvent Selection and Minimization Strategies
A major focus of green chemistry is the reduction or replacement of hazardous organic solvents. jddhs.com Traditional syntheses of biphenyl structures often rely on volatile and toxic solvents like benzene. units.it A significant advancement in the synthesis of this compound is the use of water as the reaction solvent.
One notable example is a synthesis route where the key biaryl fragment is constructed via a Palladium-on-charcoal (Pd/C) catalyzed Suzuki coupling reaction in water. units.it In this method, 2-(4-bromo-3-fluorophenyl)propanoic acid is coupled with a phenylation reagent, such as sodium tetraphenylborate, in an aqueous solution of sodium carbonate. units.it The use of water as the solvent not only eliminates the need for harmful organic solvents but also simplifies product isolation, as the product often precipitates out of the aqueous medium. units.it This approach is environmentally benign and suitable for large-scale synthesis. units.it
Atom Economy and Reaction Efficiency Improvements
Atom economy is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com High atom economy is achieved in reactions like additions and cycloadditions, while substitutions and eliminations tend to have lower atom economy due to the formation of byproducts.
Another approach consistent with green chemistry principles involves a three-step synthesis starting from 4-halo-2-fluorobiphenyl and a cyanoacetate (B8463686) derivative. nih.govgoogle.com This process, involving a palladium-catalyzed decarboxylation coupling reaction, followed by methylation and hydrolysis, is notable for producing only inorganic salts and carbon dioxide as byproducts, enhancing both safety and environmental compatibility. nih.govgoogle.com Such catalytic methods are inherently more atom-economical than stoichiometric reactions and are a cornerstone of sustainable chemical manufacturing. primescholars.com
Multi-Step Synthesis of Structurally Complex Derivatives for Academic Study
The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules, enabling the exploration of structure-activity relationships and the development of new chemical entities. The carboxylic acid group is a versatile handle for a wide range of chemical transformations, leading to the creation of diverse libraries of derivatives.
Synthesis of Hydrazide and Hydrazone Derivatives
The conversion of the carboxylic acid to a hydrazide is a common and straightforward initial step in the derivatization of this compound. This transformation opens up a rich field of subsequent chemical modifications.
The general synthesis involves a two-step procedure. nih.govresearchgate.net First, the parent acid is esterified, typically by refluxing with an alcohol like methanol (B129727) in the presence of a catalytic amount of sulfuric acid. doi.orgnih.gov The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303), usually in a solvent such as methanol, under reflux conditions to yield the corresponding 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide. nih.govijpsr.comijpsr.com
This hydrazide is a key intermediate for the synthesis of a wide array of hydrazone derivatives. nih.gov By condensing the hydrazide with various substituted aromatic or heteroaromatic aldehydes in a suitable solvent like methanol with a few drops of acetic acid as a catalyst, a diverse library of N'-arylidene-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazides (hydrazones) can be prepared. nih.govresearchgate.netijpsr.com
| Starting Material | Reagents | Product | Reference |
| This compound | 1. H₂SO₄, MeOH; 2. NH₂NH₂·H₂O | 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide | nih.gov, researchgate.net |
| 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide | Substituted Aldehyde, Acetic Acid, MeOH | N'-(Substituted-benzylidene)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide | nih.gov, ijpsr.com |
Table 1: Synthesis of Hydrazide and Hydrazone Derivatives
Formation of Nitrogen- and Sulfur-Containing Heterocycles (e.g., Oxadiazoles, Triazoles, Thiazolidinones, Imides)
The hydrazide and hydrazone derivatives of this compound are versatile precursors for the construction of various five- and six-membered heterocyclic rings containing nitrogen and sulfur atoms. These heterocyclic motifs are prevalent in many biologically active compounds.
1,3,4-Oxadiazoles: These heterocycles can be synthesized from the hydrazide intermediate. A common method involves the oxidative cyclization of N'-aroylhydrazones, which are formed by reacting the hydrazide with an aromatic aldehyde. nih.govresearchgate.net Reagents like bromine in acetic acid can effect this transformation. nih.gov Alternatively, diacylhydrazine derivatives can be cyclized using dehydrating agents such as phosphorus oxychloride. researchgate.net
1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved by reacting the 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) to form a dithiocarbazate salt. ijpsr.comijpsr.com Subsequent treatment with hydrazine hydrate leads to the formation of a 4-amino-5-substituted-1,2,4-triazole-3-thione ring. ijpsr.comijpsr.comraco.cat This intermediate can be further functionalized, for instance, by condensation with aldehydes to form Schiff bases. ijpsr.comijpsr.com
4-Thiazolidinones: These sulfur-containing heterocycles are typically prepared by the cyclo-condensation of Schiff bases (hydrazones) with a thiol-containing reagent. hakon-art.com The hydrazones derived from this compound hydrazide can be reacted with thioglycolic acid (mercaptoacetic acid), often in a solvent like THF with a pinch of anhydrous ZnCl₂, to yield the corresponding 2-substituted-3-amido-4-thiazolidinones. hakon-art.comnih.gov
Cyclic Imides: The hydrazide of this compound can react with cyclic anhydrides such as succinic anhydride (B1165640), maleic anhydride, or phthalic anhydride to form the corresponding cyclic imide derivatives. ijpsr.comijpsr.com This reaction typically involves refluxing the hydrazide with the anhydride in a suitable solvent. ijpsr.comijpsr.comnih.gov
| Hydrazide/Hydrazone Derivative | Reagents | Heterocyclic Product | Reference |
| Hydrazone | Br₂, Acetic Acid | 1,3,4-Oxadiazole | nih.gov |
| Hydrazide | 1. CS₂, KOH; 2. NH₂NH₂·H₂O | 1,2,4-Triazole-thione | ijpsr.com, ijpsr.com |
| Hydrazone | Mercaptoacetic acid, ZnCl₂ | 4-Thiazolidinone | hakon-art.com |
| Hydrazide | Cyclic Anhydride (e.g., Phthalic Anhydride) | Cyclic Imide | ijpsr.com, ijpsr.com |
Table 2: Synthesis of Heterocyclic Derivatives
Preparation of Deuterium-Labeled Analogs for Research Applications
The synthesis of deuterium-labeled analogs of this compound and related scaffolds, such as flurbiprofen, is a critical area of research. These isotopically labeled compounds are invaluable tools for a variety of scientific applications, including metabolic studies, pharmacokinetic investigations, and as internal standards for quantitative analysis. nih.govhwb.gov.in The strategic replacement of hydrogen atoms with deuterium (B1214612), a stable and non-radioactive isotope, can significantly influence the metabolic fate of a molecule due to the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage by enzymes like cytochrome P450 (CYP). nih.gov
Direct Catalytic Hydrogen/Deuterium (H/D) Exchange
A direct and efficient method for deuterating the aromatic rings of the flurbiprofen scaffold involves a heterogeneous platinum-catalyzed H/D exchange reaction. nih.gov This approach is advantageous as it can often be performed on the target molecule directly, using an inexpensive deuterium source like deuterium oxide (D₂O). hwb.gov.innih.gov
In a notable study, flurbiprofen was successfully deuterated to produce an octadeuterated analog (flurbiprofen-d₈) by targeting the eight C-H bonds on its aromatic rings. nih.gov The reaction was carried out by heating flurbiprofen with a 10% Platinum on carbon (Pt/C) catalyst in a mixture of 2-propanol and D₂O. nih.gov This method resulted in a high yield of the deuterated product, which was confirmed by ¹H and ²H Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ¹H NMR spectrum of the product showed the near disappearance of the aromatic proton signals, while the ²H NMR spectrum confirmed the presence of new signals corresponding to the C-D bonds. nih.gov
Table 1: Synthesis of Flurbiprofen-d₈ via Catalytic H/D Exchange
This interactive table summarizes the reaction details for the direct deuteration of flurbiprofen.
| Parameter | Details | Source |
|---|---|---|
| Substrate | Flurbiprofen | nih.gov |
| Catalyst | 10% Platinum on Carbon (Pt/C) | nih.gov |
| Deuterium Source | Deuterium Oxide (D₂O) | nih.gov |
| Solvent | 2-Propanol (2-PrOH) | nih.gov |
| Conditions | 80 °C for 24 hours | nih.gov |
| Product | Flurbiprofen-d₈ | nih.gov |
| Yield | 76% | nih.gov |
Biotransformation and Chemoenzymatic Synthesis
Deuterated analogs are also prepared to study the formation of specific metabolites. Both biotransformation and chemical synthesis can be employed to produce deuterated metabolites from a deuterated parent compound. hyphadiscovery.com
For instance, the metabolism of flurbiprofen-d₃ has been investigated using fungal biotransformation. This process yielded the corresponding deuterated major metabolite, 4'-hydroxyflurbiprofen (B17815), through hydroxylation, the same metabolic pathway as the non-deuterated drug. hyphadiscovery.com It was observed that the fungal biotransformation of flurbiprofen-d₃ proceeded more slowly than that of the unlabeled compound, an expected outcome due to the kinetic isotope effect at the site of metabolism. hyphadiscovery.com In some cases, a tandem approach combining biotransformation and chemical synthesis is utilized. This is particularly useful for producing multi-step metabolites, where an intermediate is first generated via microbial biotransformation and then subsequently modified through chemical synthesis to yield the final deuterated metabolite. hyphadiscovery.com
Research Applications of Deuterated Analogs
The primary application of deuterium-labeled this compound analogs is in research and development. hwb.gov.in Their use as stable isotope-labeled internal standards in isotope dilution mass spectrometry is crucial for the accurate quantification of the parent drug in complex biological matrices. nih.govunimi.it
Furthermore, these labeled compounds are essential for absorption, distribution, metabolism, and excretion (ADME) studies. hwb.gov.in By introducing deuterium at specific sites of metabolic activity, researchers can investigate how this substitution affects pharmacokinetic properties. nih.govinvivochem.com The altered rate of metabolism can provide insights into the drug's disposition and potential for developing "deuterated drugs" with improved therapeutic profiles. nih.govmdpi.com For example, the development of approved deuterated drugs like deutetrabenazine has demonstrated the success of this strategy in enhancing a drug's pharmacokinetic properties. nih.govinvivochem.com
Table 2: Examples of Deuterated Analogs and Their Research Applications
This interactive table highlights key deuterated analogs and their principal uses in research.
| Deuterated Compound | Labeling Position | Primary Research Application | Source |
|---|---|---|---|
| Flurbiprofen-d₈ | Aromatic Rings | Studying the impact of deuteration on physicochemical properties and pharmacokinetics. | nih.gov |
| Flurbiprofen-d₃ | Methyl Group (presumed) | Substrate for producing deuterated metabolites like 4'-hydroxyflurbiprofen via biotransformation. | hyphadiscovery.com |
| (2-Fluoro-4-biphenyl)acetic acid-d₅ | Phenyl Ring | Used as a deuterium-labeled standard for research and metabolic profiling. | medchemexpress.com |
Advanced Spectroscopic and Structural Elucidation Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-Fluorobiphenyl-2-acetic acid. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H, ¹³C, and ¹⁹F.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and establishing the molecule's connectivity. youtube.comsdsu.eduslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.eduprinceton.edu For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring system. It would also confirm the isolated nature of the methylene (B1212753) (-CH₂) protons of the acetic acid group, which would not show correlations to the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached (¹JCH). princeton.edursc.org This is essential for assigning the carbon signals of all protonated carbons in the molecule, such as the aromatic C-H groups and the -CH₂ group of the acetic acid side chain.
Correlations from the methylene protons to the carboxyl carbon and to the carbons of the attached phenyl ring (C1', C2', C6').
Correlations between protons on one phenyl ring and carbons on the other, confirming the biphenyl (B1667301) linkage.
Correlations that confirm the relative positions of the fluorine atom and the acetic acid side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edursc.org This is vital for determining the molecule's preferred conformation. For instance, NOESY could reveal spatial proximity between the methylene protons and protons on the ortho-position of the same phenyl ring, providing insight into the orientation of the acetic acid side chain relative to the ring.
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Aromatic protons (multiplets, ~7.0-7.6 ppm)
|
| ¹³C NMR | - Carboxyl carbon (~175-180 ppm)
|
| COSY | - Correlations between adjacent aromatic protons. |
| HSQC | - Cross-peaks correlating each aromatic proton with its directly attached carbon.
|
| HMBC | - Correlation from -CH₂ protons to the carboxyl carbon.
|
The presence of a fluorine atom makes ¹⁹F NMR an exceptionally powerful tool for studying this compound. nih.gov The ¹⁹F nucleus has 100% natural abundance and high sensitivity, similar to protons. magritek.comnih.gov
Fluorine Environment Characterization: The ¹⁹F chemical shift is highly sensitive to the electronic environment. nih.gov Its value provides a unique fingerprint for the molecule and can be influenced by factors such as solvent, conformation, and intermolecular interactions. Any chemical modification to the molecule, even several bonds away from the fluorine atom, can lead to a detectable change in the ¹⁹F chemical shift. researchgate.net
Reaction Progress Monitoring: ¹⁹F NMR is an ideal technique for monitoring chemical reactions in which this compound is a reactant or product. magritek.comresearchgate.net Because there is virtually no background ¹⁹F signal in typical reaction media, the appearance or disappearance of the signal corresponding to the compound can be cleanly monitored to track reaction kinetics and determine conversion, often without the need for sample purification. nih.gov
Metabolic Studies: In biological systems, ¹⁹F NMR can be used to track the metabolic fate of fluorinated compounds. nih.govnih.gov As this compound is metabolized, new signals will appear in the ¹⁹F NMR spectrum corresponding to its metabolites. nih.gov The chemical shifts of these new signals provide crucial clues about the structural changes that have occurred, such as hydroxylation of the aromatic rings or conjugation of the carboxylic acid group. This allows for the identification and quantification of metabolites in complex biological matrices like urine or tissue extracts with minimal sample cleanup. nih.govnih.gov
Advanced Mass Spectrometry (MS) for Mechanistic Studies and Metabolite Identification in Research
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. researchgate.net
High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides extremely accurate mass measurements. elsevierpure.comnih.gov For this compound (molecular formula C₁₄H₁₁FO₂), HRESI-MS can determine its mass with an error of less than 5 parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds that might have the same nominal mass. nih.govnih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ are common. nih.gov
Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a specific m/z (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID), to produce a spectrum of fragment ions (product ions). nih.govnih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and is invaluable for confirming its identity and for identifying unknown metabolites. researchgate.netmdpi.com
For this compound, the fragmentation of the protonated precursor ion [M+H]⁺ (m/z 231.08) would likely proceed through several key pathways:
Loss of water: A common fragmentation for carboxylic acids, leading to an ion at m/z 213.07.
Loss of the carboxyl group: Cleavage of the C-C bond can result in the loss of COOH (45 Da), producing a fragment at m/z 186.04.
Cleavage of the entire acetic acid side chain: This would generate a stable fluorobiphenyl cation at m/z 171.06.
| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion | Predicted Fragment m/z | Neutral Loss |
|---|---|---|---|
| 231.08 | [M+H - H₂O]⁺ | 213.07 | H₂O |
| [M+H - COOH]⁺ | 186.04 | COOH | |
| [M+H - CH₂COOH]⁺ | 171.06 | CH₂COOH |
X-ray Crystallography for Precise Molecular Architecture and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information with unparalleled accuracy.
The analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the dihedral angle between the two phenyl rings, which defines the twist of the biphenyl core, and the conformation of the acetic acid side chain relative to the aromatic ring.
Furthermore, the crystal structure reveals how molecules pack together in the solid state. It would elucidate the intermolecular interactions that govern the crystal lattice, such as hydrogen bonding between the carboxylic acid groups of neighboring molecules, which often leads to the formation of characteristic dimer motifs. Other non-covalent interactions, like π-π stacking between the aromatic rings and C-H···F or C-H···π interactions, would also be precisely mapped, providing a complete picture of the molecule's supramolecular assembly. While this technique is exceptionally powerful, specific published X-ray crystallographic data for this compound was not identified in the searched literature.
Single-Crystal X-ray Diffraction Studies
The study of bifendate, which also contains a biphenyl group, demonstrated how SCXRD could elucidate differences in molecular conformation and intermolecular interactions across various crystalline forms. nih.gov The rotation of single bonds can lead to different orientations of molecular components, which are precisely mapped by this technique. nih.gov Furthermore, SCXRD is instrumental in understanding host-guest interactions in solvated crystals, known as crystallosolvates. nih.gov While SCXRD is a foundational technique for structural chemistry, specific single-crystal X-ray diffraction data for this compound has not been detailed in the surveyed literature. The development of rapid data acquisition protocols is making the technique more accessible for a wider range of compounds, including complex structures like covalent organic frameworks. nih.gov
Powder X-ray Diffraction (PXRD) for Polymorph Research
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. americanpharmaceuticalreview.comnih.gov Different polymorphs of the same active pharmaceutical ingredient (API) can possess significantly different physicochemical properties, including solubility, stability, and bioavailability. americanpharmaceuticalreview.comresearchgate.net Powder X-ray Diffraction (PXRD) is a primary analytical tool for the investigation of polymorphism. nih.govresearchgate.net
Each crystalline polymorph produces a unique PXRD pattern, which serves as a "fingerprint" for its identification. This makes PXRD invaluable for screening new solid forms that may arise from different crystallization methods or as a result of stress during manufacturing or storage. americanpharmaceuticalreview.comresearchgate.net As demonstrated in studies of various drug substances, different polymorphs can be successfully obtained through treatment with various solvents and are readily characterized by their distinct PXRD patterns. researchgate.net
Beyond qualitative identification, PXRD can also be developed into a quantitative method to determine the amount of a specific polymorph within a mixture, which is crucial for quality control. americanpharmaceuticalreview.com For a compound such as this compound, PXRD would be the key technique to identify any existing polymorphs, ensure batch-to-batch consistency, and monitor for any potential polymorphic transformations over time. nih.gov The simulated PXRD pattern, which can be calculated from single-crystal data, serves as a unique reference for each form and can help in identifying new polymorphs. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. These non-destructive techniques are fundamental for the characterization of new chemical entities.
For this compound, the vibrational spectra would be dominated by features corresponding to its constituent parts: the carboxylic acid group, the biphenyl backbone, and the carbon-fluorine bond. The carboxylic acid group is expected to show characteristic vibrations, including:
A broad O-H stretching band, typically found in the 3300-2500 cm⁻¹ region, indicative of strong hydrogen bonding between molecules.
A strong C=O (carbonyl) stretching band, usually appearing around 1700-1760 cm⁻¹. researchgate.net
A C-O stretching vibration, which can be observed around 1210-1320 cm⁻¹. researchgate.net
The aromatic biphenyl structure would contribute to C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching modes within the 1600-1450 cm⁻¹ region. The C-F stretching vibration is also a key diagnostic peak, typically appearing in the 1000-1400 cm⁻¹ range. Analysis of analogous compounds like 2-(4-Cyanophenylamino) acetic acid by FT-IR and FT-Raman spectroscopy confirms the assignment of these characteristic bands. nih.gov
The following table summarizes the expected characteristic vibrational frequencies for this compound based on general spectroscopic data and analysis of similar structures. researchgate.netnih.gov
| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | FT-IR, Raman |
| Carboxylic Acid | C=O stretch | 1760 - 1700 | FT-IR, Raman |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | FT-IR, Raman |
| Aromatic Ring | C-H stretch | > 3000 | FT-IR, Raman |
| Aromatic Ring | C=C stretch | 1600 - 1450 | FT-IR, Raman |
| Carbon-Fluorine Bond | C-F stretch | 1400 - 1000 | FT-IR, Raman |
These spectroscopic techniques are essential for confirming the chemical structure and probing the supramolecular arrangement, particularly the hydrogen-bonding network, in the solid state. nih.gov
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Research (if chiral)
This compound possesses the structural elements necessary for a form of stereoisomerism known as atropisomerism. Due to steric hindrance caused by the substituents at the ortho-positions of the biphenyl linkage, rotation around the C-C single bond connecting the two phenyl rings is restricted. If this rotational barrier is high enough to allow for the isolation of individual, non-superimposable mirror-image conformers (enantiomers) at room temperature, the compound is considered chiral.
For such chiral molecules, chiroptical spectroscopy is indispensable for stereochemical analysis. rsc.org The primary techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. hebmu.edu.cn CD, on the other hand, measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. hebmu.edu.cn
A CD spectrum provides information about the electronic transitions within the molecule and is highly sensitive to its three-dimensional structure. chemrxiv.org For conformationally flexible molecules, determining the absolute configuration can be complex, but VCD (Vibrational Circular Dichroism) can offer advantages over electronic CD and ORD. rsc.org The combination of experimental CD spectra with theoretical calculations is a powerful approach for assigning the absolute configuration (R or S) to a specific enantiomer. hebmu.edu.cn Therefore, should this compound be resolved into its stable enantiomers, chiroptical spectroscopy would be the essential tool for their characterization and stereochemical assignment.
Computational and Theoretical Chemistry Studies of 4 Fluorobiphenyl 2 Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in understanding the electronic behavior of 4-Fluorobiphenyl-2-acetic acid at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and predicting its reactivity.
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic properties of molecules. For compounds like this compound, DFT calculations are instrumental in determining the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is well-established for similar fluorinated biphenyl (B1667301) compounds. For instance, in computational studies of other novel fluorinated biphenyls, DFT calculations, often using basis sets like B3LYP/6-311+G*, are employed to compute frontier molecular orbitals and analyze atomic charges through methods like Natural Bond Orbital (NBO) analysis. These analyses help in identifying the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites of reaction.
Table 1: Representative Data from DFT Calculations on a Substituted Biphenyl Acetic Acid Derivative
| Parameter | Value (arbitrary units) | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |
Note: The data in this table is illustrative for a substituted biphenyl acetic acid derivative and not specific to this compound due to the absence of published data for this exact compound.
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, including geometry, vibrational frequencies, and electronic energies. While computationally more intensive than DFT, ab initio calculations are often used as a benchmark for their accuracy. For a molecule like this compound, these methods could be employed to obtain precise structural parameters and to calculate reaction energy profiles with a high degree of confidence.
Molecular Mechanics and Dynamics Simulations for Conformational Landscape Analysis
The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Molecular mechanics and dynamics simulations are powerful tools to explore the conformational landscape of such molecules.
Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By minimizing this energy, the most stable conformation (the global minimum) and other low-energy conformations (local minima) can be identified. For this compound, which has rotational freedom around the biphenyl linkage and the acetic acid side chain, various global search algorithms can be employed to systematically explore the potential energy surface and identify all relevant conformers.
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can model the explicit interactions between this compound and surrounding solvent molecules over time. These simulations provide a dynamic picture of how the solvent affects the conformational preferences of the molecule. For instance, in a polar solvent like water, conformations that expose polar groups to the solvent may be favored. Such studies are crucial for understanding the behavior of the compound in biological systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Chemical Entities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While excluding clinical efficacy, QSAR models for this compound and its analogs can be developed to predict various properties such as receptor binding affinity or enzyme inhibition.
These models are built using a set of molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. For a series of biphenyl acetic acid derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These models can highlight the key structural features that are important for a particular activity, thereby guiding the rational design of new chemical entities with improved properties. For example, a QSAR model might reveal that increased steric bulk at a specific position on the biphenyl ring is positively correlated with the desired activity, or that a certain distribution of electrostatic potential is crucial.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Provided |
| Constitutional | Molecular Weight, Number of Rings | Basic molecular properties |
| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |
| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Distribution of electrons and reactivity |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (specifically in vitro or in silico biochemical systems)
No published research articles detailing molecular docking or molecular dynamics simulations specifically for this compound could be identified. While these techniques are commonly applied to understand the interaction of small molecules with biological targets, such analyses for this particular compound have not been reported in the available scientific literature.
Virtual Screening and Chemoinformatics for Novel Ligand Discovery
Similarly, a thorough search did not yield any studies where this compound was utilized as a query molecule or included in a library for virtual screening or chemoinformatics-based ligand discovery efforts. The application of these computational methods to this specific compound has not been documented in accessible research.
Biochemical Interaction and Mechanistic Research in Vitro and in Silico Focus
Enzyme Kinetic Studies of Modulation (e.g., Inhibition, Activation)
4-Fluorobiphenyl-2-acetic acid has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923). ontosight.ai Research demonstrates that the compound has a particular affinity for the COX-2 isoform. ontosight.ainih.gov
A key characteristic of its inhibitory action is "substrate selectivity." nih.govnih.gov In cell-free assays, this compound is a potent inhibitor of the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by COX-2, exhibiting a half-maximal inhibitory concentration (IC50) of 0.11 μM. nih.govmdpi.com In contrast, it is a significantly weaker inhibitor of arachidonic acid (AA) oxygenation under the same conditions. nih.gov
The proposed mechanism for this selectivity involves the dimeric structure of the COX-2 enzyme. nih.gov These substrate-selective inhibitors are thought to bind to one active site of the COX-2 homodimer, which induces a conformational change in the second active site. nih.gov This allosteric modulation prevents the binding and oxygenation of larger substrates like 2-AG and arachidonoylethanolamide (AEA), while still permitting the smaller arachidonic acid to be processed. nih.gov Inhibition of arachidonic acid oxygenation requires the inhibitor to bind at both active sites, which occurs at much higher concentrations. nih.gov
Structural biology studies have further elucidated this interaction. The crystal structure of this compound (referred to as desmethylflurbiprofen) in a complex with murine COX-2 has been resolved, confirming a binding mode within the active site that is similar to other profen-class inhibitors. nih.govresearchgate.net
Table 1: Inhibitory Potency of this compound against COX-2 in a Cell-Free System
| Enzyme Target | Substrate | IC50 Value (μM) | Source |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 2-arachidonoylglycerol (2-AG) | 0.11 | nih.gov |
A review of the available scientific literature did not yield specific information regarding the interaction of this compound with the urease enzyme or its potential inhibitory mechanisms.
Based on a review of published research, there is currently no specific data detailing the direct interaction or kinetic modulation of 15-lipoxygenase (15-LOX), Diacylglycerol O-acyltransferase 1 (DGAT1), or Equilibrative Nucleoside Transporters (ENTs) by this compound. While dual inhibition of COX and 5-LOX is a known strategy in drug design, specific activity for this compound against 15-LOX has not been reported. mdpi.com
Receptor Binding Assays and Ligand-Target Interactions in Isolated Biochemical Systems (e.g., HNF-4α)
A search of the scientific literature did not provide specific data on the binding of this compound to the Hepatocyte Nuclear Factor 4α (HNF-4α) receptor or other receptors in isolated biochemical systems.
Elucidation of Biochemical Pathway Modulation in vitro
The inhibition of COX enzymes by this compound directly leads to the modulation of the prostaglandin (B15479496) synthesis pathway in cellular environments. ontosight.aiacs.org This pathway involves the conversion of substrates like arachidonic acid or endocannabinoids into prostaglandin H2 (PGH2), which is the precursor for various bioactive prostaglandins. nih.govacs.org
Studies using RAW 264.7 macrophage cell cultures have confirmed the compound's activity in a cellular context. nih.gov In these experiments, this compound inhibited the production of prostaglandins derived from the substrate 2-AG. nih.gov The IC50 value in this cellular assay was noted to be approximately five-fold higher than the value observed in cell-free enzyme systems. nih.gov
Interestingly, while the compound showed less than 10% inhibition of arachidonic acid oxygenation in isolated enzyme assays, it demonstrated significant (60%) inhibition of this process in the RAW cell culture model. nih.gov This highlights a difference in activity between simplified biochemical systems and more complex cellular environments, suggesting that cellular factors may influence the compound's inhibitory profile. nih.gov
Studies on Endocannabinoid System Modulation in Non-Human Cell Models
There is no publicly available research data from studies conducted on non-human cell models to assess the modulatory activity of this compound on the endocannabinoid system.
Structure-Based Ligand Design Principles Applied to Biochemical Targets
There is no available scientific literature that describes the application of structure-based ligand design principles to this compound for any specific biochemical target.
Advanced Analytical Chemistry Methodologies and Research Applications
Chromatographic Method Development for Complex Mixture Analysis in Research
Chromatography stands as a cornerstone for the separation and analysis of 4-Fluorobiphenyl-2-acetic acid from intricate matrices encountered in research. The development of specific methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenation with mass spectrometry is essential for generating reliable and accurate data.
Due to the presence of a chiral center, separating the enantiomers of this compound is critical for understanding its stereospecific properties. Chiral chromatography is the definitive technique for this purpose.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common approach for enantiomeric separation. nih.gov The primary strategy involves the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have demonstrated success in resolving a variety of racemic compounds, including those with planar chirality. researchgate.netresearchgate.net For acidic compounds like this compound, anion-exchange type CSPs can also be highly effective. researchgate.net Method development involves optimizing the mobile phase, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, often with an acidic additive like trifluoroacetic acid to improve peak shape and resolution. tsijournals.com
Gas Chromatography (GC): For GC-based chiral separations, derivatization of the carboxylic acid group is a prerequisite to enhance volatility. chromforum.org The acid is typically converted into an ester (e.g., a methyl or ethyl ester). The resulting volatile derivative can then be separated on a GC column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. researchgate.net For instance, 2,3-di-O-methylated β-cyclodextrins have been used to resolve enantiomers of similar mono-substituted cyclic compounds. researchgate.net The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation.
The table below summarizes typical parameters for chiral method development.
Table 1: Chiral Chromatography Method Development Parameters| Parameter | HPLC | GC |
|---|---|---|
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak®), Anion-exchange type CSPs | Cyclodextrin-based capillary columns |
| Mobile Phase/Carrier Gas | n-Hexane/Ethanol with Trifluoroacetic Acid | Helium, Hydrogen |
| Derivatization | Not typically required | Required (e.g., Esterification) |
| Detection | UV, Circular Dichroism (CD) | Flame Ionization (FID), Mass Spectrometry (MS) |
| Key Optimization Variables | Mobile phase composition, flow rate, column temperature | Temperature program, carrier gas flow rate, injector temperature |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of this compound in complex biological and environmental samples. waters.comnih.gov This technique combines the separation power of LC with the high specificity and sensitivity of MS/MS detection. nih.govmdpi.com
Sample Preparation: The first step involves extracting the analyte from the research matrix. For in vitro assay samples such as cell lysates or plasma, protein precipitation using organic solvents like acetonitrile (B52724) or methanol (B129727) is a common and rapid approach. d-nb.info For environmental extracts, such as water or soil samples, a pre-concentration and clean-up step using Solid-Phase Extraction (SPE) is often necessary to remove interfering substances and enrich the analyte. scirp.org
Chromatographic Separation: Reversed-phase HPLC is typically employed, using a C18 or similar column. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both containing a small percentage of an acid like formic acid or acetic acid, is used to achieve sharp peaks and good separation from matrix components. waters.comepa.gov
Mass Spectrometry Detection: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. sciex.com The compound is typically ionized using Electrospray Ionization (ESI) in negative ion mode, which is well-suited for acidic compounds. In the mass spectrometer, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce characteristic product ions. Monitoring one or more of these specific precursor-to-product ion transitions allows for highly selective quantification, minimizing the impact of co-eluting matrix components. nih.govnih.gov The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response. d-nb.info
Table 2: Typical LC-MS/MS Parameters for Quantification
| Parameter | Setting | Purpose |
|---|---|---|
| Sample Preparation | Protein Precipitation / Solid-Phase Extraction | Isolate analyte, remove interferences |
| LC Column | C18 (e.g., 2.1 x 50 mm, <2 µm) | Reversed-phase separation |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (Gradient) | Elute and separate the analyte |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Generate deprotonated molecular ions |
| MS Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive detection |
| LLOQ Target | Low ng/mL to pg/mL range | Achieve high sensitivity for trace analysis scirp.org |
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. nih.govmdpi.com To study the metabolic fate of this compound, GC-MS can be used to profile its potential volatile metabolites. As the parent compound and many of its expected metabolites (e.g., hydroxylated or conjugated forms) are not inherently volatile, a chemical derivatization step is essential. nih.govchromforum.org
Derivatization: The primary goal of derivatization is to convert polar functional groups (like carboxylic acids and hydroxyls) into less polar, more volatile, and thermally stable derivatives. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. Another approach is esterification, for example, converting the acid to its pentafluorobenzyl (PFB) ester, which also enhances detectability by electron capture detection. nih.gov
Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column (e.g., a DB-5 type column). mdpi.com The separated compounds then enter the mass spectrometer, which is typically operated in full-scan mode to acquire mass spectra of all eluting peaks. mdpi.com These spectra are then compared against spectral libraries (like NIST) for metabolite identification. This untargeted profiling can reveal metabolic changes, such as the appearance of new metabolites or alterations in the levels of existing ones, providing insights into the biochemical pathways involving this compound. nih.govmdpi.com
Capillary Electrophoresis (CE) for Purity Assessment and Interaction Studies
Capillary electrophoresis offers a high-efficiency separation alternative to LC, characterized by rapid analysis times, minimal sample consumption, and high resolving power. nih.gov It is well-suited for both purity assessment and the investigation of molecular interactions.
For purity assessment , Capillary Zone Electrophoresis (CZE) separates compounds based on their charge-to-size ratio. This makes it an excellent tool for detecting charged impurities in a sample of this compound. The method's high resolution can effectively separate the main compound from closely related impurities or degradation products. nih.gov Furthermore, CE can be adapted for chiral separations by adding a chiral selector (e.g., a cyclodextrin) to the background electrolyte, enabling the simultaneous assessment of both chemical and enantiomeric purity in a single run. nih.gov
For interaction studies , Affinity Capillary Electrophoresis (ACE) is a powerful technique to quantify non-covalent interactions between this compound and potential biological targets like proteins or enzymes. nih.gov In a typical ACE experiment, the migration time of the analyte (this compound) is measured in the presence of varying concentrations of the interacting partner, which is included in the background electrolyte. A change in the analyte's mobility upon binding allows for the determination of binding constants (Kb), providing quantitative data on the affinity of the interaction. researchgate.netharvard.edu
Development of Spectrophotometric and Fluorimetric Assays for Research Quantitation
While chromatographic methods offer high specificity, spectrophotometric (colorimetric) and fluorimetric assays can provide simpler, higher-throughput, and more accessible means for quantification in research settings, particularly for initial screening. nih.gov
Development of a spectrophotometric assay for this compound would rely on its intrinsic ultraviolet (UV) absorbance due to the biphenyl (B1667301) chromophore. Direct UV measurement can be used for quantification in simple, pure solutions. For more complex samples, an assay could be developed based on a reaction that produces a colored product. This might involve a competitive binding format where the displacement of a colored ligand from a receptor by the analyte leads to a change in absorbance.
A fluorimetric assay could offer significantly higher sensitivity. nih.gov While the native fluorescence of the 4-fluorobiphenyl (B1198766) moiety might be exploitable, it is often more practical to develop an assay based on a fluorescent probe. For instance, a competition assay could be designed where this compound displaces a fluorescently labeled ligand from a target protein, causing a change in the fluorescence signal (e.g., through fluorescence polarization or quenching). Alternatively, derivatization with a fluorescent tag could be employed, followed by measurement. Laser-induced fluorescence (LIF) detection, often coupled with CE, represents an extremely sensitive detection method. springernature.com
Electrochemical Sensor Development for Chemical Biology Research
Electrochemical sensors offer the potential for rapid, low-cost, and real-time monitoring of this compound in chemical biology research. mdpi.com The development of such a sensor would involve the design of a recognition element immobilized on an electrode surface that selectively interacts with the target molecule.
The sensor's working principle relies on the specific binding of this compound to the modified electrode, which would trigger a measurable electrochemical signal, such as a change in current or potential. swan.ac.uk This can be achieved through several strategies:
Molecularly Imprinted Polymers (MIPs): Creating a polymer matrix with cavities that are sterically and chemically complementary to this compound. Binding of the analyte into these cavities on the electrode surface would alter the electrochemical response.
Biomimetic Sensors: Immobilizing a biological receptor or a synthetic analogue that has a known affinity for the analyte onto the electrode.
Nanomaterial-Based Sensors: Utilizing materials like carbon nanotubes or metallic nanoparticles to functionalize the electrode. researchgate.net These materials can enhance the electrochemical signal and provide a high surface area for immobilizing recognition elements, improving the sensor's sensitivity and performance.
A validated electrochemical sensor could be used for high-throughput screening of compound libraries or for real-time monitoring of the compound's concentration in in vitro systems, providing dynamic information that is often difficult to obtain with endpoint assays. mdpi.comswan.ac.uk
Structure Activity Relationship Sar Studies and Rational Ligand Design Principles
Systematic Modification of the Acetic Acid Side Chain and Biphenyl (B1667301) Core
The structure-activity relationship (SAR) of biphenyl acetic acid derivatives, including 4-Fluorobiphenyl-2-acetic acid, is a well-explored area in the development of anti-inflammatory agents. The carboxylic acid group is a cornerstone of activity for many non-steroidal anti-inflammatory drugs (NSAIDs), as it often acts as a key binding motif within the active site of cyclooxygenase (COX) enzymes. researchgate.netnih.gov
Systematic modifications have revealed several key principles:
Acetic Acid Side Chain: The acidic nature of the carboxylic acid group is pivotal. Its conversion into esters or amides can significantly alter the compound's potency and selectivity profile. nih.gov For instance, derivatization of the carboxylate moiety in some NSAIDs has been shown to generate more potent and selective COX-2 inhibitors. nih.gov This strategy is based on altering the way the molecule interacts with the entrance of the enzyme's active site.
Biphenyl Core: The biphenyl scaffold serves as a crucial structural anchor. The relative orientation of the two phenyl rings (the dihedral angle) can influence how the molecule fits into a receptor's binding pocket. Substituents on either ring can modulate this orientation and introduce new points of interaction. Studies on related biphenyl compounds show that introducing substituents such as -SO2NH2, -F, and -Cl can lead to significant anti-inflammatory activity. researchgate.net The position of these substituents is critical; for example, placing a methyl sulfonyl group at the para-position of one of the phenyl rings is a common strategy in the design of selective COX-2 inhibitors. nih.govrsc.org
| Structural Modification | General Effect on Activity/Selectivity | Rationale/Example |
|---|---|---|
| Esterification/Amidation of Acetic Acid | Can increase selectivity for COX-2. nih.gov | Alters interaction at the active site entrance; indomethacin (B1671933) amides show time-dependent inhibition of COX-2. nih.gov |
| Substitution on Biphenyl Core | Modulates potency and selectivity. | A para-SO2Me group on one phenyl ring is a key feature of many selective COX-2 inhibitors (coxibs). rsc.orgbrieflands.com |
| α-Methylation of Acetic Acid | Can increase potency. | The (S)-enantiomer is typically the more active form for α-methyl aryl acetic acids (profens). |
Impact of Fluorine Substitution on Biochemical Activity Profiles (in vitro/in silico)
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.net In this compound, the fluorine atom is not merely a passive substituent; it actively modulates the compound's physicochemical properties, which in turn affects its biochemical activity. benthamscience.combenthamdirect.comingentaconnect.com
Key impacts of fluorine substitution include:
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov This can block potential sites of metabolism on the aromatic ring, increasing the molecule's biological half-life. nih.gov
Lipophilicity and Binding: Fluorine is highly lipophilic, which can enhance the hydrophobic interactions between the drug molecule and the binding pocket of a receptor. researchgate.netbenthamscience.combenthamdirect.comingentaconnect.com This improved binding can lead to increased potency.
Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. nih.govnih.gov This alters the electronic distribution within the molecule, which can modulate the acidity (pKa) of the carboxylic acid group and influence electrostatic interactions with the target protein. nih.gov
Conformational Control: Due to its small size, fluorine can replace a hydrogen atom with minimal steric perturbation. benthamscience.combenthamdirect.comingentaconnect.com However, its electronic properties can influence the molecule's preferred conformation, which can be crucial for optimal alignment within a binding site.
| Property Modified by Fluorine | Biochemical Consequence | Reference |
|---|---|---|
| Increased Metabolic Stability | Longer biological half-life, improved bioavailability. | nih.govnih.gov |
| Enhanced Lipophilicity | Stronger hydrophobic interactions with receptor, potentially higher potency. | benthamscience.comingentaconnect.com |
| Altered Electronic Properties | Modulation of pKa and electrostatic interactions, affecting binding affinity. | nih.govnih.gov |
| Minimal Steric Hindrance | Acts as a bioisostere of hydrogen, allowing it to fit into binding sites. | benthamscience.comfrontiersin.org |
Correlation of Structural Features with Specific Enzyme Inhibition or Receptor Binding (in vitro/in silico)
Molecular docking and other computational studies provide valuable insights into how compounds like this compound interact with enzymes at an atomic level. For NSAIDs, the primary targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.
In silico and in vitro studies on related biphenyl acetic acid molecules have elucidated key interactions within the COX-2 active site: researchgate.net
Carboxylic Acid Interaction: The carboxylate group of the acetic acid side chain is a critical anchor. It typically forms a salt bridge or strong hydrogen bonds with a positively charged arginine residue (Arg120) at the top of the COX active site. researchgate.net
Hydrophobic Channel Binding: The biphenyl core fits into a long, hydrophobic channel within the enzyme.
Key Residue Interactions: Besides Arg120, other amino acid residues play a significant role. For biphenyl derivatives, interactions often involve π-π stacking with tyrosine residues (e.g., Tyr355, Tyr385) and hydrophobic interactions with residues like valine and leucine (B10760876) that line the active site. researchgate.net
Fluorine Atom Contribution: The fluorine atom itself can participate in favorable interactions. It can form specific contacts, such as with the carbonyl carbon of leucine residues within the active site, further stabilizing the drug-receptor complex. nih.gov Docking studies on fluorinated biphenyl analogues of flurbiprofen (B1673479) showed that substituents like -F contribute to significant interactions with active site amino acid residues. researchgate.net
| Structural Feature | Interacting Enzyme Residue (COX-2) | Type of Interaction | Reference |
|---|---|---|---|
| Carboxylic Acid Group | Arg120, Tyr355 | Hydrogen Bonding, Salt Bridge | researchgate.net |
| Biphenyl Core | Tyr385, Trp387 | π-π Stacking, Hydrophobic | researchgate.net |
| Biphenyl Core | Val523, Ala527 | Hydrophobic Interaction | researchgate.net |
| Fluorine Substituent | Leucine (e.g., Leu359) | Electrostatic/Dipole Interaction | nih.gov |
Design Strategies for Enhanced Selectivity in Biochemical Systems
A major goal in the design of NSAIDs is to achieve selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme, in order to reduce gastrointestinal side effects. nih.gov The rational design of selective inhibitors is based on exploiting the subtle but critical structural differences between the two isoforms. rsc.org
The primary strategies for enhancing selectivity include:
Targeting the COX-2 Side Pocket: The active site of COX-2 is approximately 20% larger than that of COX-1 and, most importantly, possesses a secondary hydrophilic side pocket. rsc.org Selective inhibitors are designed with bulky, polar side groups (e.g., a benzenesulfonamide (B165840) moiety) that can fit into and interact with this side pocket (binding to residues like Arg513), an interaction that is sterically hindered in the smaller COX-1 active site. nih.govmedcentral.com
Modification of the Carboxylic Acid: As mentioned, converting the carboxylic acid of a non-selective NSAID into an amide or ester can change its binding mode. This can prevent the strong interaction with Arg120 that is common to many non-selective inhibitors and promote a binding conformation that favors the COX-2 active site. nih.gov
Molecular Hybridization: This approach involves combining two or more pharmacophoric fragments into a single molecule. For example, tethering a known COX-2 selective pharmacophore (like a 1,2,3-triazole or benzenesulfonamide) to an existing NSAID scaffold can produce a new hybrid compound with enhanced selectivity. nih.govacs.org
Computational and QSAR Modeling: Tools like molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are indispensable for modern drug design. researchgate.netresearchgate.net They allow researchers to predict how a designed molecule will bind to the target enzyme and to correlate specific structural features (steric, electrostatic, hydrophobic fields) with inhibitory activity, thereby guiding the synthesis of more selective compounds. researchgate.net
Interdisciplinary Applications and Role As a Research Tool
Application as a Building Block in Complex Organic Synthesis
4-Fluorobiphenyl-2-acetic acid serves as a crucial intermediate and building block in the synthesis of more complex organic molecules. Its structure, featuring a reactive carboxylic acid group and a stable, fluorinated biphenyl (B1667301) core, allows for a variety of chemical transformations.
One of the notable applications of structurally related compounds is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, flurbiprofen (B1673479), which is 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a close structural analog. The synthesis of flurbiprofen and its derivatives highlights the utility of the fluorobiphenyl scaffold in medicinal chemistry. researchgate.net Prodrugs of flurbiprofen have been synthesized by esterifying the carboxylic acid group with various natural antioxidants. nih.gov This approach aims to reduce gastrointestinal side effects associated with the free carboxylic acid moiety. nih.govsigmaaldrich.com The synthesis of these prodrugs, such as 4-formyl-2-methoxyphenyl (B587787) 2-(2-fluorobiphenyl-4-yl)propanoate, underscores the role of the fluorobiphenyl acetic acid derivative as a key starting material. nih.gov
Furthermore, amides of flurbiprofen have been synthesized and evaluated as potential dual inhibitors of fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2), demonstrating the versatility of the fluorobiphenyl propanoic acid structure in developing new therapeutic agents with improved analgesic properties. nih.gov
In a different context, the biotransformation of 4'-ethynyl-2-fluorobiphenyl in rats has been shown to produce (2-fluoro-4'-biphenylyl)acetic acid as the sole metabolite in plasma. nih.gov This metabolic process itself illustrates the formation of this acetic acid derivative as a stable building block within a biological system, which can then be further studied. nih.gov
Integration into Materials Science Research (e.g., Liquid Crystals, Organic Electronics)
The incorporation of fluorine atoms into organic molecules can significantly influence their physical and electronic properties, making them attractive for applications in materials science. Fluorinated compounds are known to exhibit unique characteristics such as altered liquid crystalline behavior and enhanced performance in organic electronic devices. rsc.orgrsc.org
The introduction of fluorine into biphenyl and triphenylene (B110318) systems has been shown to have a profound effect on their mesogenic properties, leading to the formation of liquid crystal phases. rsc.orgsemanticscholar.orgscilit.com For example, studies on tetramethoxytriphenylene derivatives have revealed that a minimum number of fluorine substituents is necessary to induce a columnar mesophase. rsc.org While direct research on the liquid crystalline properties of this compound is not extensively documented, the known influence of fluorine on the supramolecular organization of related molecules suggests its potential as a component in the design of novel liquid crystal materials. rsc.orgrsc.org
In the realm of organic electronics, fluorinated organic materials are of great interest for the development of n-type semiconductors. rsc.orgnorthwestern.edu The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of conjugated materials, which facilitates electron injection and improves the stability of the material against oxidative degradation. rsc.org Research on fluoroarene-thiophene semiconductors has demonstrated the dramatic impact of fluorine substitution on the optical and electronic properties of these materials. northwestern.edu Although specific studies on the use of this compound in organic electronic devices are limited, its fluorinated biphenyl structure makes it a candidate for exploration as a building block for new electronic materials. solvay.com
Use as a Chemical Probe for Fundamental Biological Processes (in vitro)
This compound and its derivatives can serve as valuable chemical probes for investigating fundamental biological processes in vitro. Their structural similarity to endogenous molecules or known drugs allows them to interact with biological targets, while the fluorine atom can provide a useful spectroscopic handle or modulate metabolic stability.
A significant example of its role as a biological probe comes from the in vitro and in vivo metabolism studies of 4'-ethynyl-2-fluorobiphenyl. nih.gov In these studies, (2-fluoro-4'-biphenylyl)acetic acid was identified as the primary plasma metabolite. nih.gov The investigation of its formation and subsequent metabolism to (4-hydroxy-2-fluoro-4'-biphenylyl)acetic acid provides insights into the metabolic pathways of fluorinated biphenyl compounds, including the involvement of microsomal hydroxylation and the formation of a reactive ketene (B1206846) intermediate. nih.gov This makes the compound a useful tool for studying the activity of metabolic enzymes in vitro.
In a broader context, the metabolism of structurally similar compounds like p-hydroxyphenyl acetic acid has been studied in hepatocytes from different species to understand their biotransformation pathways. nih.gov Such studies, which often involve tracking the formation of glucuronide and glycine (B1666218) conjugates, provide a framework for how this compound could be used to probe the activity of conjugating enzymes in vitro. nih.gov The synthesis of flurbiprofen amides that act as inhibitors of fatty acid amide hydrolase (FAAH) further illustrates how derivatives of fluorobiphenyl acetic acid can be designed as probes to study enzyme function and inhibition. nih.gov
Precursor Synthesis for Radiolabeled Compounds (e.g., 18F-labeling for PET research tracers)
The development of radiolabeled compounds, particularly those containing the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), is of paramount importance for positron emission tomography (PET) imaging. The relatively long half-life of ¹⁸F (109.7 minutes) makes it an ideal radionuclide for synthesizing and studying the in vivo behavior of PET tracers. mdpi.com Biphenyl structures are found in various PET tracers, and the synthesis of ¹⁸F-labeled biphenyl-containing compounds is an active area of research. nih.gov
While direct ¹⁸F-labeling of this compound has not been specifically detailed in the reviewed literature, methods for the radiosynthesis of ¹⁸F-labeled analogs of other NSAIDs, such as indomethacin (B1671933), have been developed. nih.gov These methods often involve innovative isotopic exchange chemistry on precursors like phosphonium (B103445) aryltrifluoroborates. nih.gov Furthermore, automated radiosynthesis platforms have been developed for the efficient production of ¹⁸F-labeled peptides, demonstrating the technological advancements in this field. nih.govrsc.org
The synthesis of novel ¹⁸F-labeled radiotracers for imaging specific biological targets, such as the adenosine (B11128) A2A receptor, often involves the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride. mdpi.comnih.gov Given the presence of a fluorine atom in this compound, it could potentially serve as a precursor for the synthesis of ¹⁸F-labeled tracers through isotopic exchange reactions. The synthesis of [⁶⁸Ga]-labeled biphenyl-containing PSMA tracers further highlights the utility of the biphenyl scaffold in developing new imaging agents. nih.gov
Utility in Agrochemical Research for Novel Compound Development (excluding specific product formulations)
The introduction of fluorine into organic molecules is a well-established strategy in agrochemical research to enhance the efficacy and metabolic stability of active compounds. researchgate.netnih.gov Fluorinated compounds are prevalent in a wide range of pesticides, including herbicides, fungicides, and insecticides. nih.govnih.gov The fluorinated biphenyl acetic acid scaffold of this compound presents a valuable starting point for the development of novel agrochemicals.
The acetic acid moiety is a common feature in certain classes of herbicides. For example, acetic acid itself, in combination with other substances, has been shown to have herbicidal effects on broadleaf weeds. researchgate.net More complex acetic acid derivatives, such as fluorinated quinoline (B57606) carboxylic acids and picolinic acids, have been investigated for their herbicidal activity. nih.gov For instance, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have been synthesized and shown to exhibit significant root growth inhibition in various weed species. nih.gov
In the area of fungicide development, fluorine-containing compounds play a crucial role. nih.govccspublishing.org.cn While direct studies on the fungicidal properties of this compound derivatives are not widely reported, the synthesis of benzofuranyl acetic acid amides has yielded compounds with in vitro activity against Fusarium oxysporum, a significant plant pathogen. researchgate.net This suggests that the acetic acid functional group can be a key component in designing new antifungal agents. Given the known benefits of fluorine in agrochemicals, this compound represents a promising platform for the synthesis and evaluation of new compounds with potential herbicidal or fungicidal properties. solvay.com
Future Directions and Emerging Research Avenues
Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and synthesis of novel compounds, including derivatives of 4-Fluorobiphenyl-2-acetic acid. By analyzing vast datasets of chemical reactions and molecular structures, AI models can predict the most likely products of a reaction and even suggest optimal synthesis pathways. This data-driven approach accelerates the discovery of new molecules with desired properties, moving beyond traditional, often time-consuming, trial-and-error methods.
Linguistics-inspired Transformer models, for example, can treat chemical reactions as a language, enabling them to predict reaction outcomes with high accuracy. These models can be trained on massive reaction databases to understand the underlying principles of chemical transformations. For instance, a model could be trained to predict the regioselectivity and stereoselectivity of reactions involving fluorinated biphenyls, guiding chemists toward the most efficient synthetic routes. Furthermore, ML algorithms can be used to create multivariate linear regression models to predict the biological activity of new derivatives, such as their potential as enzyme inhibitors. This "smart guided search" allows researchers to prioritize the synthesis of compounds with the highest probability of success. The development of open-source tools for atom-mapping in reactions further enhances the ability of ML to understand and predict complex chemical transformations.
The table below illustrates the potential of AI in predicting the properties and synthesis of this compound derivatives.
| AI/ML Application | Predicted Outcome for this compound Derivatives | Potential Impact |
|---|---|---|
| Reaction Prediction | Identification of optimal reagents and conditions for synthesis. | Reduced development time and cost. |
| Property Prediction | Estimation of biological activity (e.g., enzyme inhibition). | Prioritization of high-potential drug candidates. |
| Retrosynthesis | Generation of novel and efficient synthetic pathways. | Discovery of new chemical entities. |
| De Novo Design | Creation of entirely new molecular structures with desired features. | Expansion of the chemical space for drug discovery. |
High-Throughput Screening Methodologies for the Discovery of Novel Analogs (academic tools)
High-throughput screening (HTS) has become an indispensable tool in the discovery of novel bioactive compounds. This technology allows for the rapid testing of large libraries of chemicals against a specific biological target. In the context of this compound, HTS can be employed to screen for analogs with enhanced or novel biological activities.
The evolution of HTS has seen a shift from simply increasing the quantity of compounds screened to enhancing the quality and physiological relevance of the assays. Modern HTS platforms can perform millions of tests in a short period, significantly accelerating the identification of "hits" – compounds that show activity in a primary screen. These hits can then be further evaluated and optimized to become lead compounds for drug development.
A variety of HTS techniques are available, each with its own advantages. For example, a novel HTS method combining biolayer interferometry (BLI) and advanced mass spectrometry has been developed to screen for small molecules that bind to specific targets, such as the amyloid-β peptide implicated in Alzheimer's disease. This approach allows for the rapid identification and characterization of binding partners from complex mixtures like natural product extracts.
The following table outlines key aspects of HTS for discovering novel analogs of this compound.
| HTS Parameter | Description | Relevance to this compound |
|---|---|---|
| Compound Library | A diverse collection of chemical compounds. | Libraries could include various fluorinated biphenyl (B1667301) derivatives. |
| Assay Miniaturization | Performing assays in small volumes (e.g., 384- or 1536-well plates). | Reduces the amount of compound and reagents needed, lowering costs. |
| Automation | Use of robotics to handle and process samples. | Increases throughput and reproducibility. |
| Data Analysis | Large-scale analysis of screening results to identify active compounds. | Identifies structure-activity relationships for further optimization. |
Advanced Bioremediation Research using Microbial Metabolism of Fluorinated Biphenyls
The persistence of fluorinated compounds, including fluorinated biphenyls, in the environment is a significant concern. Advanced bioremediation research focuses on harnessing the metabolic capabilities of microorganisms to break down these pollutants into less harmful substances. This environmentally friendly approach offers a sustainable alternative to traditional remediation methods.
Certain bacteria have demonstrated the ability to utilize fluorinated biphenyls as a source of carbon and energy. For instance, Pseudomonas pseudoalcaligenes KF707 can degrade mono-, di-, and polyfluorinated biphenyls. The degradation often proceeds through the "upper" biphenyl pathway, where initial dioxygenation occurs on the non-fluorinated ring. This leads to the formation of fluorobenzoate, which may not be readily metabolized by the same organism.
The table below summarizes the microbial degradation of fluorinated biphenyls.
| Microorganism | Degradation Pathway | Key Metabolites |
|---|---|---|
| Pseudomonas pseudoalcaligenes KF707 | Biphenyl (Bph) pathway | Fluorobenzoate, 2-hydroxypenta-2,4-dienoate |
| Burkholderia sp. LB400 | Biphenyl (Bph) pathway | Not specified |
| Achromobacter sp. | Hydroxylation and meta-1,2 fission | 4-chlorobenzoic acid |
| Bacillus brevis | Hydroxylation and meta-1,2 fission | 4-chlorobenzoic acid |
Research is also exploring the use of fungi, such as Cunninghamella elegans, and bacteria from the Streptomyces genus, which possess cytochrome P450 enzymes that can mimic in vivo oxidation processes. These microorganisms have been shown to transform fluorinated biphenyl derivatives, producing various oxidized metabolites. The insights gained from these studies can be used to develop more effective bioremediation strategies for sites contaminated with fluorinated organic pollutants.
Integration of Omics Technologies in Understanding Compound Interactions in Model Systems (e.g., Metabolomics, Proteomics)
The fields of metabolomics and proteomics, collectively known as "omics" technologies, provide a powerful lens through which to view the complex interactions of compounds like this compound within biological systems. By analyzing the complete set of metabolites (metabolome) and proteins (proteome), researchers can gain a comprehensive understanding of a compound's mechanism of action, its effects on cellular pathways, and its potential toxicity.
Metabolomics focuses on the study of small molecules, or metabolites, within a cell, tissue, or organism. Changes in the metabolome can provide a direct functional readout of the physiological state of a biological system in response to a chemical compound. Proteomics, on the other hand, investigates the entire complement of proteins, including their expression levels, modifications, and interactions.
The integration of these omics approaches can reveal how a compound like this compound perturbs biological networks. For example, a study combining proteomics and metabolomics could identify key proteins and metabolic pathways that are altered upon exposure to the compound. This information can be used to identify potential biomarkers of exposure or effect and to elucidate the compound's mode of action.
The following table highlights the applications of omics technologies in studying this compound.
| Omics Technology | Information Gained | Application for this compound |
|---|---|---|
| Metabolomics | Changes in the levels of endogenous small molecules. | Identification of metabolic pathways affected by the compound. |
| Proteomics | Alterations in protein expression and post-translational modifications. | Elucidation of the compound's molecular targets and signaling pathways. |
| Integrated Omics | A holistic view of the biological response to the compound. | Understanding synergistic or antagonistic effects in combination with other substances. |
Exploration of Novel Bio-orthogonal Chemical Reactions involving the Compound
Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. The development of novel bio-orthogonal reactions involving fluorinated compounds like this compound opens up exciting possibilities for chemical biology and medicinal chemistry.
The fluorine atom, with its unique properties, can be a valuable component in the design of bio-orthogonal reagents. For example, the incorporation of fluorine can influence the reactivity and stability of molecules used in these reactions. One of the most powerful bio-orthogonal reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction is highly specific and can be used to label biomolecules with probes for imaging or other applications.
The introduction of fluorine-18 (B77423), a positron-emitting isotope, into molecules via bio-orthogonal reactions is of particular interest for positron emission tomography (PET) imaging. This allows for the non-invasive visualization and tracking of biological processes in vivo.
The table below lists some key bio-orthogonal reactions and their potential relevance to this compound.
| Bio-orthogonal Reaction | Key Features | Potential Application with this compound |
|---|---|---|
| Staudinger Ligation | Reaction between an azide (B81097) and a triarylphosphine. | Labeling of biomolecules modified with a derivative of the compound. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry using strained alkynes. | In vivo labeling without the need for a toxic copper catalyst. |
| Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction | Reaction between a diene (e.g., tetrazine) and a dienophile. | Rapid and highly selective labeling for live-cell imaging. |
| Tetrazine Ligation | A type of iEDDA reaction known for its fast kinetics. | Development of fluorogenic probes that become fluorescent upon reaction. |
The exploration of these future research avenues will undoubtedly lead to a more profound understanding of this compound and its potential applications, paving the way for innovations in medicine, environmental science, and beyond.
Q & A
Q. What are the recommended synthetic routes and purification strategies for 4-Fluorobiphenyl-2-acetic acid?
The synthesis of this compound can be extrapolated from structurally related fluorophenylacetic acid derivatives. A typical approach involves:
- Biphenyl Core Formation : Suzuki-Miyaura cross-coupling to introduce the fluorophenyl group to the biphenyl scaffold .
- Acetic Acid Functionalization : Alkylation or hydrolysis of ester precursors (e.g., methyl esters) to introduce the acetic acid moiety .
- Purification : Recrystallization using ethanol/water mixtures or preparative HPLC (≥95% purity) to isolate the final product .
Q. Key Characterization Data :
| Parameter | Method | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₁FO₂ | |
| Purity | HPLC (Retention time) | |
| Melting Point | 80–84°C |
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and acetic acid groups). For example, ¹H NMR of analogous compounds shows aromatic protons at δ 7.2–7.8 ppm and acetic acid protons at δ 3.6–4.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 242.08) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How can mechanistic studies optimize the yield of this compound?
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling efficiency. Lower catalyst loadings (1–2 mol%) reduce costs without compromising yield .
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance solubility of biphenyl intermediates .
- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps (e.g., coupling vs. hydrolysis) .
Q. What structural modifications influence the biological activity of this compound?
- Substituent Effects : Fluorine at the 4-position enhances metabolic stability, while the acetic acid group mediates hydrogen bonding with targets (e.g., enzymes) .
- Structure-Activity Relationship (SAR) :
| Modification | Observed Effect | Reference |
|---|---|---|
| Fluorine → Chlorine | Reduced binding affinity | |
| Acetic Acid → Ester | Loss of enzyme inhibition |
Q. How should researchers resolve contradictions in reported bioactivity data?
- Controlled Replication : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and explain discrepancies in IC₅₀ values .
- Meta-Analysis : Compare datasets across studies to identify trends (e.g., fluorophenyl derivatives show consistent COX-2 inhibition) .
Q. Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity) to ensure consistency .
- Data Validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm compound identity .
Note : Methodologies are inferred from structurally analogous compounds (e.g., 2-(4-Fluoro-2-methylphenyl)acetic acid) due to limited direct data on this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
